2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
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Overview
Description
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its indenoquinoline core, which is a fused ring system combining indene and quinoline moieties. The presence of methoxy and methylamino groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the indenoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and solvents that facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indenoquinoline compounds.
Scientific Research Applications
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,10-Dichloroindeno(1,2-b)quinolin-11-one
- 2-Methoxy-10-(methylamino)indeno(1,2-b)quinolin-11-one
Uniqueness
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one stands out due to its specific functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93663-37-7 |
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Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-methoxy-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H14N2O2/c1-19-16-12-5-3-4-6-14(12)20-17-11-8-7-10(22-2)9-13(11)18(21)15(16)17/h3-9H,1-2H3,(H,19,20) |
InChI Key |
IOTZQRJALIMXPS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=CC=CC=C31)C4=C(C2=O)C=C(C=C4)OC |
Origin of Product |
United States |
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